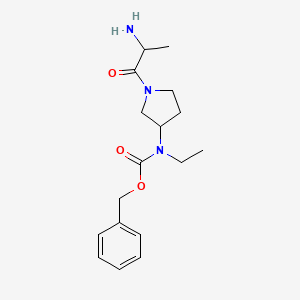

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of a one-pot reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of metal-free synthesis and environmentally friendly reagents is preferred to minimize the environmental impact and reduce production costs.

化学反応の分析

Types of Reactions

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and alcohols are used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

科学的研究の応用

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. It has the molecular formula C17H25N3O3 and a molecular weight of approximately 290.35 g/mol. This compound is also known by other names, including [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester and AM97377 .

Scientific Research Applications

This compound is a synthetic organic compound with potential applications in medicinal chemistry and has several scientific research applications.

These applications include:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

- Medicine It is investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

- Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized using agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) to form corresponding oxides.

- Reduction Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can lead to the formation of amines and alcohols.

- Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule using reagents like alkyl halides and nucleophiles such as amines and alcohols under mild conditions.

This compound may exert biological effects through several mechanisms:

- Modulation of Glutamate Transporters: It may enhance glutamate uptake by modulating the activity of the excitatory amino acid transporter 2 (EAAT2). This modulation is crucial for maintaining neurotransmitter balance and may lead to neuroprotective outcomes in conditions such as neurodegeneration and epilepsy.

- Inhibition of Cholinesterases: Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease.

Preparation Methods

作用機序

The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .

類似化合物との比較

Similar Compounds

Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate.

Carbamates: Other carbamate compounds with different substituents can exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of a benzyl group, a pyrrolidine ring, and a carbamate moiety

生物活性

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. This article discusses its biological activity, focusing on its neuroprotective effects, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrrolidine ring

- Aminopropanoyl group

- Benzyl carbamate moiety

Its molecular formula is C17H25N3O3, with a molecular weight of approximately 290.35 g/mol. The structural uniqueness may contribute to its biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Modulation of Glutamate Transporters : Preliminary studies suggest that this compound enhances glutamate uptake by modulating the activity of the excitatory amino acid transporter 2 (EAAT2). This modulation is crucial for maintaining neurotransmitter balance and may lead to neuroprotective outcomes in conditions such as neurodegeneration and epilepsy.

- Inhibition of Cholinesterases : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. While specific data on this compound's inhibitory activity is limited, related studies show promising results for benzene-based carbamates in inhibiting these enzymes .

Neuroprotective Effects

A study indicated that this compound has potential neuroprotective properties. The compound was shown to enhance glutamate uptake, which could mitigate excitotoxicity—a significant factor in neurodegenerative diseases.

Enzyme Interaction Studies

Table 1 summarizes findings from various studies regarding the interaction of similar compounds with cholinesterases:

| Compound Name | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.5 | 0.7 | 1.4 |

| Compound B | 0.3 | 0.5 | 1.67 |

| Benzyl Carbamate | TBD | TBD | TBD |

Note : TBD = To Be Determined; further studies are needed to establish specific values for this compound.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

- Neurodegenerative Disorders : In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may have similar protective effects .

- Epilepsy Models : Animal models treated with related compounds showed reduced seizure activity, indicating potential anticonvulsant effects that warrant further investigation for this compound .

特性

分子式 |

C17H25N3O3 |

|---|---|

分子量 |

319.4 g/mol |

IUPAC名 |

benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |

InChI |

InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3 |

InChIキー |

WHEZFDXMQYFQOJ-UHFFFAOYSA-N |

正規SMILES |

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。